9H-Purine, 6-(methylthio)-9-(4-morpholinylmethyl)-

Description

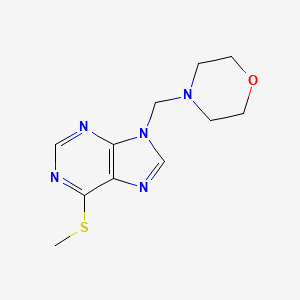

4-((6-(Methylthio)-9H-purin-9-yl)methyl)morpholine is a complex organic compound that features a purine ring system substituted with a methylthio group and a morpholine ring

Properties

CAS No. |

89814-70-0 |

|---|---|

Molecular Formula |

C11H15N5OS |

Molecular Weight |

265.34 g/mol |

IUPAC Name |

4-[(6-methylsulfanylpurin-9-yl)methyl]morpholine |

InChI |

InChI=1S/C11H15N5OS/c1-18-11-9-10(12-6-13-11)16(7-14-9)8-15-2-4-17-5-3-15/h6-7H,2-5,8H2,1H3 |

InChI Key |

NDNARWOJNRJNAB-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=NC=NC2=C1N=CN2CN3CCOCC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((6-(Methylthio)-9H-purin-9-yl)methyl)morpholine typically involves multi-step organic reactions. One common method includes the alkylation of 6-(methylthio)purine with a morpholine derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Types of Reactions:

Oxidation: The methylthio group can undergo oxidation to form sulfoxides or sulfones.

Reduction: The purine ring can be reduced under specific conditions to yield dihydropurine derivatives.

Substitution: The morpholine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydropurine derivatives.

Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Research indicates that 9H-Purine, 6-(methylthio)-9-(4-morpholinylmethyl)- exhibits significant biological activities, including:

Antimicrobial Activity

The compound has demonstrated antibacterial and antifungal properties.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

| Pseudomonas aeruginosa | 0.1 |

| Candida albicans | Moderate efficacy (exact MIC values vary) |

The mechanism of action is hypothesized to involve inhibition of nucleic acid synthesis and interaction with specific enzymatic pathways.

Anticancer Properties

Preliminary studies suggest that the compound may induce apoptosis in various cancer cell lines. Its dual-targeting capability—impacting both bacterial and cancerous cells—highlights its potential as a lead compound in drug development.

Study on Antibacterial Efficacy

In a notable study, researchers synthesized several derivatives of 9H-Purine, 6-(methylthio)-9-(4-morpholinylmethyl)- and tested their antibacterial properties. The findings indicated:

- Modifications to the indole group significantly influenced antimicrobial activity.

- Structure-activity relationships (SAR) were established that could guide further development.

Cancer Therapeutics Exploration

Another investigation focused on the anticancer properties of the compound:

- The study revealed that it may trigger apoptosis in certain cancer cell lines.

- The combination of purine and morpholine structures enhances its therapeutic potential.

Mechanism of Action

The mechanism of action of 4-((6-(Methylthio)-9H-purin-9-yl)methyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The purine ring can mimic natural nucleotides, allowing the compound to interfere with nucleic acid synthesis or enzyme activity. The methylthio group and morpholine ring can enhance binding affinity and selectivity for these targets.

Comparison with Similar Compounds

6-(Methylthio)purine: Lacks the morpholine ring but shares the purine core and methylthio group.

4-Methylmorpholine: Contains the morpholine ring but lacks the purine core and methylthio group.

Uniqueness: 4-((6-(Methylthio)-9H-purin-9-yl)methyl)morpholine is unique due to the combination of the purine ring, methylthio group, and morpholine ring. This unique structure allows for specific interactions with biological targets and diverse chemical reactivity, making it a valuable compound in various research and industrial applications.

Biological Activity

The compound 9H-Purine, 6-(methylthio)-9-(4-morpholinylmethyl)- is a purine derivative that has garnered attention in biological research for its potential therapeutic applications, particularly in oncology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The structure of 9H-Purine, 6-(methylthio)-9-(4-morpholinylmethyl)- comprises a purine ring with a methylthio group at the 6-position and a morpholine moiety at the 9-position. This unique combination enhances its interaction with biological targets, particularly enzymes and nucleic acids.

The compound functions primarily by mimicking natural nucleotides, allowing it to interfere with nucleic acid synthesis and enzyme activity. The methylthio group increases binding affinity to target sites, while the morpholine ring contributes to selectivity. This mechanism positions it as a valuable probe in studying enzyme interactions and metabolic pathways involving purine derivatives.

Anticancer Properties

Recent studies have highlighted the anticancer potential of purine derivatives, including 9H-Purine, 6-(methylthio)-9-(4-morpholinylmethyl)-. A notable study evaluated a series of purine analogs against various cancer cell lines using the SRB assay. The results indicated that certain derivatives exhibited significant cytotoxic activity against liver (Huh7), colon (HCT116), and breast (MCF7) cancer cells, surpassing traditional chemotherapeutics like 5-Fluorouracil and Fludarabine in efficacy .

| Compound | IC50 (μM) against Huh7 | IC50 (μM) against HCT116 | IC50 (μM) against MCF7 |

|---|---|---|---|

| 5-FU | 30.6 ± 5.1 | Not tested | Not tested |

| Fludarabine | 28.4 ± 19.2 | Not tested | Not tested |

| Compound 6 | 14.2 ± 3.5 | 17.9 ± 2.1 | Not tested |

| Compound 5 | 17.9 ± 2.0 | Not tested | Not tested |

These findings suggest that compounds derived from the purine structure can be optimized for improved anticancer effects .

Enzyme Inhibition

The compound also shows promise as an inhibitor of protein kinases such as CK2, which is implicated in various proliferative disorders including cancer. The inhibition of CK2 activity can lead to reduced cell proliferation and enhanced apoptosis in tumor cells .

Case Studies

- Study on Anticancer Activity : A recent investigation synthesized several novel purine derivatives to address drug resistance in cancer therapy. Among these derivatives, those containing substituted piperazine groups demonstrated lower IC50 values than established drugs, indicating their potential as effective anticancer agents .

- Enzyme Interaction Studies : Research focusing on the enzyme interactions of purine derivatives revealed that the incorporation of functional groups capable of reversible binding significantly enhances their biological activity. Such modifications allow for targeted therapeutic strategies against specific enzymatic pathways involved in cancer progression .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methylthio group at position 6 is a key site for nucleophilic substitution. This reactivity is typical of sulfur-containing purine derivatives and enables modifications critical for pharmacological activity.

Example Reaction Pathways:

These substitutions are often leveraged to enhance water solubility or modulate biological activity. For instance, replacing the methylthio group with amino groups (-NH₂) can improve binding affinity to enzymatic targets .

Alkylation and Condensation Reactions

The morpholinylmethyl group at position 9 participates in alkylation and condensation reactions, particularly under reductive or acidic conditions.

Key Findings:

-

Condensation with Carbonyl Compounds : Reaction with aldehydes or ketones forms azomethine intermediates, which can be reduced to secondary amines (e.g., 9-(2-pyrrolylmethyl) derivatives) .

-

Alkylation : Treatment with alkyl halides (e.g., 4-chlorobutyl acetate) introduces alkyl chains, enabling further functionalization .

Representative Reaction:

Conditions: Hydride reducing agents (e.g., NaBH₄), polar aprotic solvents .

Electrophilic Reactions

The morpholine ring’s nitrogen can act as a weak base, facilitating electrophilic attacks.

Observed Reactions:

| Electrophile | Outcome | Application |

|---|---|---|

| Acyl chlorides | Formation of acylated derivatives | Prodrug synthesis |

| Sulfonyl chlorides | Cyclization to pyrrolidinyl analogs | Enhanced metabolic stability |

For example, reaction with sulfonyl chlorides generates 9-pyrrolidin-1-yl derivatives, which exhibit improved pharmacokinetic profiles .

Q & A

Q. What are the recommended safety protocols for handling 6-(methylthio)-9H-purine derivatives in laboratory settings?

- Methodological Answer : Researchers must adhere to GHS07 classification guidelines, which classify this compound as an acute oral toxicity (Category 4), skin irritant (Category 2), and eye irritant (Category 2A). Use personal protective equipment (PPE), including gloves, lab coats, and safety goggles. Work in a fume hood to minimize inhalation risks. Emergency protocols include immediate decontamination of exposed skin/eyes and contacting poison control centers (e.g., +1 (734) 971-3335 in the U.S.) .

Q. How can researchers synthesize 6-(methylthio)-9H-purine derivatives with specific substituents at the C6 position?

- Methodological Answer : A Suzuki-Miyaura coupling reaction is effective for introducing aryl groups at C6. For example, react 6-chloro-9-(tetrahydropyran-2-yl)-9H-purine with 4-substituted phenylboronic acids using Pd(Ph₃)₄ as a catalyst and K₂CO₃ as a base in toluene under reflux. Purify via column chromatography (EtOAc/hexane gradient) . Alternative methods include nucleophilic substitution with sugar epoxides (e.g., cyclohexene oxide) in the presence of pyridine, though yields may require optimization .

Q. What analytical techniques are essential for characterizing synthetic 6-(methylthio)-9H-purine derivatives?

- Methodological Answer : Use nuclear magnetic resonance (¹H/¹³C NMR) to confirm substitution patterns and purity. Mass spectrometry (ESI+) validates molecular weights (e.g., m/z 299.7 for 6-(4-phenoxyphenyl)purine derivatives). High-performance liquid chromatography (HPLC) ensures >95% purity post-synthesis. Reference spectral databases like NIST Chemistry WebBook for cross-verification .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the anticancer potential of 6-(methylthio)-9H-purine derivatives?

- Methodological Answer : Screen compounds against human cancer cell lines (e.g., Huh7 liver, HCT116 colon, MCF7 breast) using sulforhodamine B (SRB) assays. Compare IC₅₀ values with standard drugs like 5-fluorouracil (5-FU). For example, 6-(4-phenoxyphenyl)-9-(tetrahydropyran-2-yl)-9H-purine showed IC₅₀ = 5.4 µM against Huh7 cells, outperforming 5-FU . Include dose-response curves and apoptosis markers (e.g., caspase-3 activation) to confirm mechanistic pathways.

Q. What structural features of 6-(methylthio)-9H-purine derivatives correlate with enhanced cytotoxic activity?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal that bulky hydrophobic groups at C6 (e.g., 4-phenoxyphenyl) improve anticancer activity by enhancing DNA intercalation or enzyme inhibition. Modifications at N9 (e.g., tetrahydropyranyl or morpholinylmethyl groups) increase metabolic stability. For instance, 6-(4-phenoxyphenyl)purine derivatives exhibited 10-fold higher potency than unsubstituted analogs .

Q. How can researchers resolve discrepancies in cytotoxicity data between purine derivatives with similar substituents?

- Methodological Answer : Cross-validate assays using orthogonal methods (e.g., MTT vs. SRB assays). Assess solubility differences via HPLC logP measurements, as lipophilicity impacts cellular uptake. Investigate off-target effects using kinase profiling panels. For example, derivatives with trifluoroacetylpiperazine groups showed unexpected CB1 receptor inverse agonism, necessitating mechanistic re-evaluation .

Q. What strategies optimize the pharmacokinetic profile of 6-(methylthio)-9H-purine derivatives for in vivo studies?

- Methodological Answer : Introduce prodrug moieties (e.g., THP-protected ribofuranosyl groups) to enhance bioavailability. Conduct metabolic stability assays in liver microsomes to identify vulnerable sites (e.g., sulfur oxidation at C6). Pharmacokinetic modeling using HPLC-MS/MS can quantify plasma half-life and tissue distribution .

Data Contradiction and Validation

Q. How should researchers address inconsistent enzyme inhibition data across studies involving purine derivatives?

- Methodological Answer : Replicate experiments under standardized conditions (pH, temperature, substrate concentration). Use isothermal titration calorimetry (ITC) to measure binding affinities directly. Cross-reference with crystallographic data (e.g., from Acta Crystallographica) to confirm binding modes. For example, conflicting reports on DNA polymerase inhibition may arise from varying assay buffer compositions .

Experimental Design Considerations

Q. What controls are critical when testing 6-(methylthio)-9H-purine derivatives in enzyme kinetics studies?

- Methodological Answer : Include positive controls (e.g., known inhibitors like nebularine for DNA synthesis assays) and vehicle controls (DMSO/solvent). Use competitive inhibition assays with varying ATP concentrations to determine inhibition constants (Kᵢ). Validate results with siRNA knockdown of target enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.